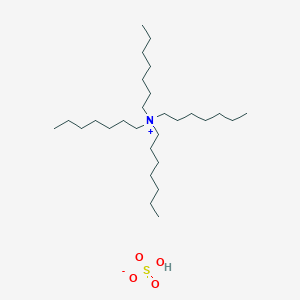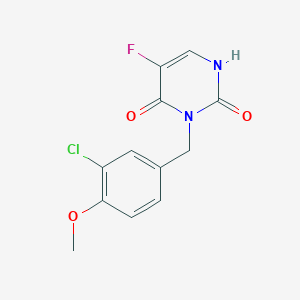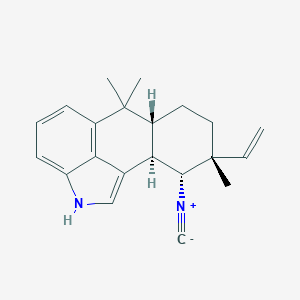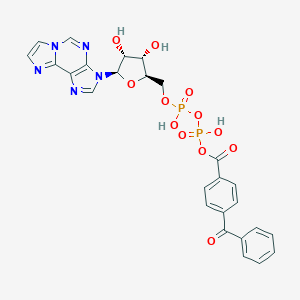
3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone, also known as BDMO, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the oxazolidinone family, which is known for its antimicrobial properties. BDMO has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone is not fully understood, but it is believed to involve inhibition of bacterial protein synthesis. 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone has been shown to bind to the bacterial ribosome and prevent the formation of peptide bonds between amino acids during protein synthesis. This leads to the inhibition of bacterial growth and ultimately, cell death.
Biochemical and Physiological Effects
In addition to its antimicrobial properties, 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone has been shown to have a variety of other biochemical and physiological effects. 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone has been shown to have anti-inflammatory properties, which makes it a promising candidate for the development of new anti-inflammatory drugs. 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone has also been shown to have anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone in laboratory experiments is its potent antimicrobial activity. This makes it a valuable tool for studying bacterial growth and development. However, one of the limitations of using 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone is that it can be toxic to mammalian cells at high concentrations. This means that care must be taken when using 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone in laboratory experiments to ensure that it does not have any negative effects on mammalian cells.
Zukünftige Richtungen
There are many potential future directions for research on 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone. One area of interest is in the development of new antibiotics based on the structure of 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone. Researchers are also interested in studying the anti-inflammatory and anti-cancer properties of 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone in more detail, with the goal of developing new drugs for the treatment of these conditions. Another potential area of research is in the development of new methods for synthesizing 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone, with the goal of making the synthesis process more efficient and cost-effective. Overall, 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone is a promising compound with many potential applications in scientific research.
Synthesemethoden
3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone can be synthesized using a variety of methods, including the reaction of 2-tert-butyl-4-methyl-1,3-oxazoline with benzoyl chloride. This reaction produces 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone as a white crystalline solid with a melting point of 97-99°C. Other methods of synthesis include the reaction of 2-tert-butyl-4-methyl-1,3-oxazoline with benzoyl isocyanate or the reaction of 2-tert-butyl-4-methyl-1,3-oxazoline with phosgene followed by reaction with benzylamine.
Wissenschaftliche Forschungsanwendungen
3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone has been studied extensively for its potential applications in scientific research. One area of research where 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone has shown promise is in the development of new antibiotics. 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone has been shown to have potent antimicrobial activity against a variety of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This makes 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone a promising candidate for the development of new antibiotics to combat antibiotic-resistant bacterial infections.
Eigenschaften
CAS-Nummer |
104057-64-9 |
|---|---|
Molekularformel |
C15H19NO3 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
(2S,4S)-3-benzoyl-2-tert-butyl-4-methyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C15H19NO3/c1-10-13(18)19-14(15(2,3)4)16(10)12(17)11-8-6-5-7-9-11/h5-10,14H,1-4H3/t10-,14-/m0/s1 |
InChI-Schlüssel |
VQCFYKBTJKIGNX-HZMBPMFUSA-N |
Isomerische SMILES |
C[C@H]1C(=O)O[C@H](N1C(=O)C2=CC=CC=C2)C(C)(C)C |
SMILES |
CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C(C)(C)C |
Kanonische SMILES |
CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B12550.png)






![3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12568.png)



